![molecular formula C18H16ClFN2OS2 B12149090 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12149090.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a sulfanyl group and multiple substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions, typically using reagents like chlorine and fluorine sources.
Alkylation: The prop-2-en-1-yl group is added through alkylation reactions, using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Structure and Characteristics
This compound features a unique thieno[2,3-d]pyrimidine core integrated with a sulfanyl group and multiple substituents, including chlorine and fluorine atoms. Its molecular formula is C18H16ClFN2OS, indicating a complex structure that contributes to its diverse applications.
Anticancer Activity
Research has shown that 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits potential anticancer properties. Studies indicate that it can inhibit specific cancer pathways by interacting with molecular targets involved in tumor growth and proliferation. The compound's structural features allow it to bind effectively to these targets, modulating their activity and potentially leading to therapeutic effects against various cancer types .
Antibacterial and Antiviral Properties
In addition to its anticancer potential, this compound may possess antibacterial and antiviral activities. Preliminary studies suggest that its unique functional groups could facilitate interactions with bacterial and viral proteins, although further investigations are necessary to fully elucidate these effects .
Materials Science
The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to conduct electricity and interact with light suggests potential uses in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Formation of Thieno[2,3-d]pyrimidine Core
The initial step involves cyclization reactions under acidic or basic conditions to create the thieno[2,3-d]pyrimidine framework.
Introduction of Functional Groups
Subsequent steps include the introduction of the sulfanyl group through nucleophilic substitution reactions using thiol reagents. The chloro and fluoro substituents are added via halogenation reactions.
Alkylation
Finally, the prop-2-en-1-yl group is incorporated through alkylation reactions using appropriate alkylating agents .
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 4-chloro-1-(2,4-dichlorophenyl)butan-1-one
- 2-chloro-6-fluorobenzylamine
Uniqueness
Compared to similar compounds, 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Anti-inflammatory Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Inhibitory Effects on COX Enzymes
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
2-Cl-6-F-S-DABO | 19.45 ± 0.07 | 31.4 ± 0.12 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The compound showed notable inhibition of both COX-1 and COX-2 enzymes, with IC50 values indicating moderate potency compared to established NSAIDs like celecoxib .
2. Antiviral Activity
The antiviral potential of this compound has been explored against HIV-1. A study highlighted that derivatives with similar structural features demonstrated potent activity against wild-type and mutant strains of HIV-1.
Table 2: Antiviral Efficacy Against HIV-1
Compound | EC50 (nM) | Selectivity Index |
---|---|---|
2-Cl-6-F-S-DABO | <10 | High |
Reference Compound | >1000 | Low |
The compound exhibited an effective concentration (EC50) in the picomolar range against HIV-1, indicating its potential as a therapeutic agent for viral infections .
3. Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antitumor properties. The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.
Table 3: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
A549 (Lung Cancer) | 12.8 |
The IC50 values suggest that this compound may effectively inhibit the growth of certain cancer cell lines, although further studies are needed to confirm these results .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is significantly influenced by their substituents:
- Fluorine and Chlorine Substituents : Enhance lipophilicity and improve binding affinity to target enzymes.
- Alkyl Groups : Influence the selectivity towards COX isoforms and enhance anti-inflammatory activity.
Research indicates that modifications to the benzyl group can lead to variations in potency and selectivity against different biological targets .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation comparable to indomethacin, a standard anti-inflammatory drug. The effective dose (ED50) was recorded at approximately 9 μM, showcasing its therapeutic potential in inflammatory conditions .
Case Study 2: Antiviral Mechanism
A comparative analysis involving various derivatives revealed that those with dual substitutions at positions C5 and C6 exhibited enhanced antiviral activity against HIV-1. The mechanism was attributed to improved binding to reverse transcriptase due to stereochemical factors associated with the substituents .
Properties
Molecular Formula |
C18H16ClFN2OS2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16ClFN2OS2/c1-4-8-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-12-13(19)6-5-7-14(12)20/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
OTYAXNGEUFRZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.